molecular formula C11H19NO3 B1444531 (2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid CAS No. 1567974-52-0

(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid

Cat. No. B1444531
M. Wt: 213.27 g/mol
InChI Key: SMTUUQYHMYMMNA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1567974-52-0 . It has a molecular weight of 213.28 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}propanoic acid . The InChI code for this compound is 1S/C11H19NO3/c1-6(9(14)15)12-8(13)7-10(2,3)11(7,4)5/h6-7H,1-5H3,(H,12,13)(H,14,15)/t6-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.28 . It is a powder and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry and Stereochemistry

  • Studies on compounds similar to “(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid” have focused on understanding their stereochemistry and exploring efficient synthesis pathways. For instance, the synthesis and stereochemical analysis of grenadamide and its enantiomers highlight the importance of understanding chiral properties in chemical synthesis (Dulayymi, Baird, & Jones, 2004). Additionally, the development of asymmetric total syntheses for related cyclopropyl compounds demonstrates advances in chiral synthesis techniques (Mohapatra, Guguloth, & Yadav, 2012).

Pharmacokinetic and Antiepileptic Activity

  • Pharmacokinetic studies and the evaluation of antiepileptic activities of tetramethylcyclopropane analogues, including derivatives similar to the compound , have provided insights into the potential therapeutic applications of these compounds. These studies have shown promising anticonvulsant profiles and metabolic stability, suggesting a pathway for developing new antiepileptic drugs (Bialer et al., 1996).

Catalysis and Organic Synthesis

  • The use of N-formyl dehydroamino esters in enantioselective Rh-catalyzed hydrogenation processes, employing monodentate phosphoramidites as chiral ligands, showcases the role of formamido compounds in facilitating asymmetric synthesis. These findings highlight the versatility of formyl protection and its removal under mild conditions, which is crucial for the synthesis of various organic compounds with high enantioselectivity (Panella et al., 2006).

Material Science and Analytical Chemistry

  • Research on the solid-liquid equilibrium in the system of propanoic acid-formamide provides valuable data for understanding the phase behavior of similar formamido compounds. This knowledge is essential for designing and optimizing processes in materials science and chemical engineering (Sedlakova, Malijevská, & Bureš, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2R)-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-6(9(14)15)12-8(13)7-10(2,3)11(7,4)5/h6-7H,1-5H3,(H,12,13)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTUUQYHMYMMNA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1C(C1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1C(C1(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid
Reactant of Route 3
Reactant of Route 3
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid
Reactant of Route 4
Reactant of Route 4
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid
Reactant of Route 5
Reactant of Route 5
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid
Reactant of Route 6
Reactant of Route 6
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.